Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a formyl group, and an O-tolyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by formylation and subsequent esterification to introduce the formyl and ethyl ester groups, respectively. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the O-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylic acid
Reduction: 4-hydroxymethyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate
Substitution: 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylic acid (from ester hydrolysis)
Scientific Research Applications
Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of an O-tolyl group.
Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a p-tolyl group instead of an O-tolyl group.
Ethyl 4-formyl-1-(m-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with an m-tolyl group instead of an O-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Ethyl 4-formyl-1-(O-tolyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits a range of pharmacological effects, including anti-inflammatory, antitumor, and antibacterial properties. This article will delve into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SAR) that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H13N3O3, with a molecular weight of approximately 253.26 g/mol. The structure features a pyrazole ring with a formyl group and a carboxylate moiety, which are crucial for its biological activity.
Key Structural Features
Feature | Description |
---|---|
Pyrazole Ring | Provides the core structure for biological activity |
Formyl Group | Enhances reactivity and potential interactions |
Carboxylate Moiety | Contributes to solubility and bioavailability |
O-Tolyl Group | Influences the compound's electronic properties |
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that these compounds can significantly reduce inflammation in models induced by lipopolysaccharides (LPS) .
Antitumor Activity
This compound has shown promise as an antitumor agent . Studies have reported its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to inhibit BRAF(V600E) mutations, which are prevalent in melanoma .
Antibacterial Properties
The compound exhibits antibacterial activity , particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis . Comparative studies have shown that its efficacy can be enhanced when combined with other antimicrobial agents.
Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their anti-inflammatory effects using carrageenan-induced edema in rats. The results indicated significant reductions in paw swelling compared to control groups treated with standard anti-inflammatory drugs .
Study 2: Antitumor Efficacy
In vitro assays on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its pharmacological profile.
Notable SAR Findings
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased potency against cancer cells |
Alkyl substitutions | Enhanced antibacterial properties |
Aromatic ring modifications | Improved anti-inflammatory effects |
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 4-formyl-1-(2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-7-5-4-6-10(12)2/h4-9H,3H2,1-2H3 |
InChI Key |
IVBJRJPAVGQWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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